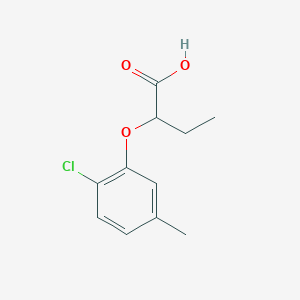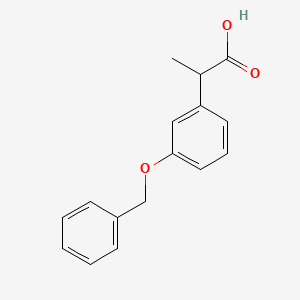
Acide 2-(2-chloro-5-méthylphénoxy)butanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Determination of Chlorophenoxy Acid Herbicides
The study presented in the first paper introduces a novel method for analyzing chlorophenoxy acid herbicides in water. This method involves in situ esterification using dimethyl sulphate directly in the water sample, followed by extraction of the methyl esters with n-hexane. The extracted esters are then injected into a GC-MS system for detection. The paper highlights the optimization of the methylation reaction, particularly for compounds such as 4-(4-chloro-2-methylphenoxy)- and 4-(2,4-dichlorophenoxy)butyric acids, which required the addition of sodium hydroxide for quantitative yields. The procedure is noted for its rapidity, taking only 3 minutes per sample, and demonstrates good linearity and sensitivity with limits of detection ranging from 10-60 ng/l .
Thietanium Ion Formation from Mutagenic Acid
The second paper investigates the mutagenic properties of 2-Chloro-4-(methylthio)butanoic acid, a compound isolated from fish preserved with salt and nitrite. The study proposes the formation of a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, which may contribute to the compound's mutagenicity. This intermediate is suggested to form through an internal displacement reaction. The paper provides evidence for this intermediate by demonstrating the formation of adducts when the acid is incubated with 4-chlorophenol or aniline. These adducts were identified using 1H NMR spectroscopy and GC/MS, supporting the hypothesis of the thietanium ion's role in the mutagenicity of the compound .
Synthesis Analysis
The synthesis of chlorophenoxy acid derivatives, as described in the first paper, involves a straightforward esterification process that is enhanced by the use of tetrabutylammonium salts as catalysts. The process is efficient and suitable for batch analysis, indicating its potential for high-throughput applications in environmental monitoring .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-methylphenoxy)butanoic acid is not directly discussed in the provided papers. However, the related compounds studied involve chlorophenoxy groups and butanoic acid moieties, which are structurally similar. The presence of chloro and methyl groups on the aromatic ring can influence the reactivity and stability of the molecule .
Chemical Reactions Analysis
The formation of thietanium ions from 2-Chloro-4-(methylthio)butanoic acid as discussed in the second paper suggests a mechanism involving neighboring-group participation, which is a type of intramolecular nucleophilic substitution. This reaction pathway is significant as it leads to the formation of reactive intermediates that can potentially form adducts with biomolecules, contributing to the mutagenic effects of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chloro-5-methylphenoxy)butanoic acid are not explicitly detailed in the provided papers. However, the analytical techniques used, such as GC-MS, indicate that the compounds are volatile enough to be analyzed in the gas phase and have distinct mass spectral properties that allow for their identification and quantification at very low concentrations . The reactivity of the compound with nucleophiles, as shown in the second paper, also provides insight into its chemical behavior .
Applications De Recherche Scientifique
Recherche en protéomique
Acide 2-(2-chloro-5-méthylphénoxy)butanoïque : est utilisé en protéomique, qui est l'étude à grande échelle des protéines, de leurs structures et de leurs fonctions. Le composé peut être utilisé comme outil biochimique pour étudier les interactions et les modifications des protéines, contribuant ainsi à la compréhension des processus cellulaires .
Développement d'herbicides
Ce produit chimique est structurellement similaire à certains composés herbicides, ce qui suggère son utilisation potentielle dans le développement de nouveaux herbicides. Son efficacité et sa sécurité dans les milieux agricoles pourraient faire l'objet de recherches, explorant son impact sur la lutte contre les mauvaises herbes et le rendement des cultures .
Synthèse moléculaire
Les chercheurs peuvent explorer l'utilisation de l'This compound dans la synthèse de molécules organiques complexes. Ses propriétés chimiques pourraient en faire un intermédiaire précieux dans la création de divers composés synthétiques .
Études pharmacologiques
En raison de ses caractéristiques structurelles, ce composé pourrait être étudié pour ses propriétés pharmacologiques. Les études pourraient se concentrer sur ses effets thérapeutiques potentiels, sa toxicité, son métabolisme et sa biodisponibilité dans les systèmes biologiques .
Science des matériaux
En science des matériaux, l'This compound pourrait être utilisé pour modifier les propriétés de surface des matériaux. La recherche pourrait inclure le développement de revêtements ou d'additifs qui améliorent la durabilité ou la fonctionnalité des matériaux .
Évaluation de l'impact environnemental
Le devenir environnemental de l'This compound pourrait être étudié pour évaluer sa persistance et sa dégradation dans divers écosystèmes. Cette recherche est cruciale pour évaluer les risques environnementaux potentiels associés à son utilisation .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-6-7(2)4-5-8(10)12/h4-6,9H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEUMMWJCKGJFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=CC(=C1)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269259 |
Source


|
| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869947-15-9 |
Source


|
| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-5-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














